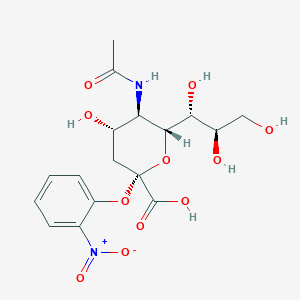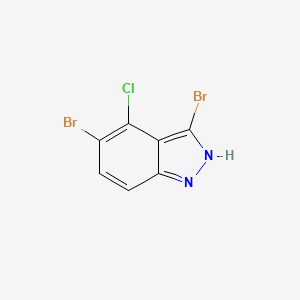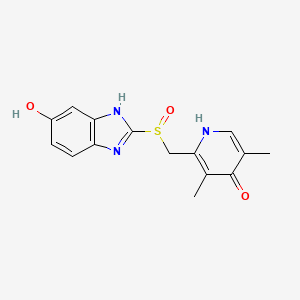
6-Dehydrocortisol 21-Hydrogen Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dehydrocortisol 21-Hydrogen Succinate is a derivative of Prednisolone, a glucocorticoid and anti-inflammatory drug used to treat central nervous system disorders. It is known for its potent anti-inflammatory properties and is used in various medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydrocortisol 21-Hydrogen Succinate involves the reaction of hydrocortisone succinate with specific reagents under controlled conditions. One method includes reacting hydrocortisone succinate with a buffer at temperatures ranging from 0-80°C for 1-4 hours, controlling the pH value between 5-8 . After the reaction, the solution is allowed to stand for 1-4 hours at temperatures below 40°C. An alkaline solution is then added to adjust the pH to 7.5-11.0, followed by filtration to obtain the final product .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 6-Dehydrocortisol 21-Hydrogen Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are used in different therapeutic applications, depending on their specific chemical structure.
Scientific Research Applications
6-Dehydrocortisol 21-Hydrogen Succinate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying glucocorticoid derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Employed in the treatment of central nervous system disorders and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 6-Dehydrocortisol 21-Hydrogen Succinate involves binding to glucocorticoid receptors, leading to changes in gene expression and modulation of inflammatory responses . The compound exerts its effects by decreasing vasodilation and permeability of capillaries, as well as reducing leukocyte migration to sites of inflammation . These actions result in potent anti-inflammatory and immunosuppressive effects.
Comparison with Similar Compounds
Comparison: 6-Dehydrocortisol 21-Hydrogen Succinate is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other glucocorticoid derivatives. Its enhanced stability and targeted anti-inflammatory effects make it a valuable compound in medical research and therapeutic applications.
Properties
Molecular Formula |
C25H32O8 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h3-4,11,16-18,22,27,32H,5-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 |
InChI Key |
WALBXXJBFBJFBM-CGVGKPPMSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)


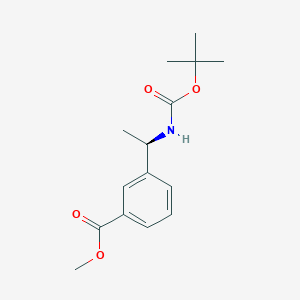
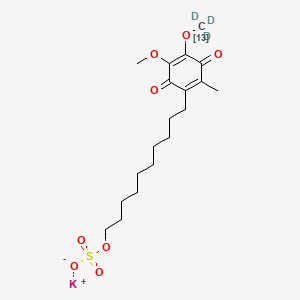
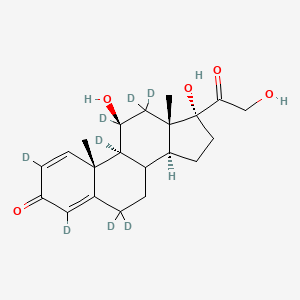
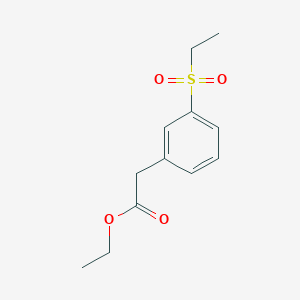
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
